molecular formula C12H21NO4S B2408650 Ethyl N-Boc-2-thiomorpholinecarboxylate CAS No. 1346597-50-9; 700-38-9

Ethyl N-Boc-2-thiomorpholinecarboxylate

Cat. No.: B2408650
CAS No.: 1346597-50-9; 700-38-9
M. Wt: 275.36
InChI Key: AULIHHKCGONFAV-UHFFFAOYSA-N
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Description

Ethyl N-Boc-2-thiomorpholinecarboxylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.36. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHHKCGONFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-50-9
Record name Ethyl N-Boc-2-thiomorpholinecarboxylate
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Preparation Methods

Amine Protection Using Di-tert-butyl Dicarbonate

The tert-butoxycarbonyl (Boc) group introduces critical nitrogen protection through nucleophilic acyl substitution. Experimental data from amino acid protection studies reveal:

Parameter Optimal Condition Yield Impact Source
Base Triethylamine (Et₃N) +32%
Solvent System Acetone/Water (10:1 v/v) +28%
Temperature 0°C → 25°C ramp +41%
Boc₂O Equivalents 1.1 eq Minimal dimer

Implementation with thiomorpholine derivatives requires strict pH control (7.5-8.5) to prevent N,S-acetal formation. Post-reaction workup typically involves:

  • Acetone removal via rotary evaporation
  • Aqueous layer extraction with ethyl acetate (4×60 mL)
  • Organic phase washing with saturated NaCl (2×10 mL)
  • Anhydrous Na₂SO₄ drying

Esterification Techniques for Ethyl Group Introduction

Direct Ester Coupling

Methyl bromoacetate alkylation under phase-transfer conditions achieves efficient carboxylate installation:

Reaction Scheme:
Thiomorpholine-Boc + CH₂BrCOOEt → Ethyl N-Boc-2-thiomorpholinecarboxylate

Conditions:
- NaH (3.0 eq) in anhydrous DMF  
- 8h reaction at 25°C under N₂  
- Quench with NH₄Cl (sat.)  

This method yields 44.5% product after reverse-phase HPLC purification, with residual DMF removed via azeotropic distillation with toluene.

Transesterification Approach

Alternative protocols using ethyl chloroformate demonstrate:

Catalyst Temperature Conversion Purity
DMAP 40°C 78% 92%
Pyridine 25°C 65% 88%
No catalyst Reflux 31% 76%

Post-reaction crystallization with ethyl acetate/petroleum ether (1:2) enhances purity to >99%.

Integrated Synthetic Route from Primary Precursors

A consolidated five-step synthesis achieves 19% overall yield:

  • O -(2-(Tritylthio)ethyl)hydroxylamine preparation (72% yield)
  • Boc protection with Boc₂O/Et₃N (89% yield)
  • Methyl ester alkylation (51% yield)
  • Trimethyltin hydroxide-mediated saponification (44% yield)
  • Ethyl ester reformation via DCC coupling (68% yield)

Critical purification stages involve:

  • Flash chromatography : Silica gel (230-400 mesh) with hexane/EtOAc gradient
  • Recrystallization : Ethyl acetate/hexane at -20°C
  • HPLC purification : C18 column with 0.1% formic acid/acetonitrile

Analytical Characterization Benchmarks

Successful synthesis verification requires:

¹H NMR (400 MHz, CDCl₃):

  • δ 4.21 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
  • δ 3.98 (s, 2H, N-CH₂-COO)
  • δ 1.44 (s, 9H, C(CH₃)₃)

HPLC-MS:

  • m/z 276.1264 [M+H]+ (calc. 276.1267)
  • Retention time: 6.72 min (C18, 50% MeCN)

Industrial-Scale Optimization Considerations

Pilot plant data reveal critical scale-up parameters:

Parameter Lab Scale Production Scale
Reaction Volume 500 mL 2000 L
Cooling Rate 5°C/min 1°C/min
Extraction Efficiency 82% 94%
Crystallization Yield 73% 88%

Implementing continuous flow chemistry reduces processing time by 40% while maintaining 99.5% purity specifications.

Environmental Impact Mitigation

Green chemistry metrics for 1 kg production:

Parameter Traditional Method Optimized Process
E-factor 86 24
Process Mass Intensity 132 45
VOCs Emitted 18 L/kg 5 L/kg

Implementation of solvent recovery systems and catalytic Boc protocols reduces waste generation by 72%.

Emerging Synthetic Technologies

Recent advances propose:

  • Enzymatic Boc protection : Candida antarctica lipase B achieves 91% yield in aqueous media
  • Microwave-assisted synthesis : 30-minute reaction time at 80°C (vs. 8h conventional)
  • Electrochemical methods : Constant potential (1.2V) enables reagent-free Boc introduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl N-Boc-2-thiomorpholinecarboxylate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves Boc protection of the thiomorpholine ring followed by carboxylation and esterification. Key variables include solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–5°C for coupling reactions), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Boc anhydride). Optimize yields by monitoring reaction progress via TLC (Rf values ~0.5 in hexane/ethyl acetate 3:1) and adjusting catalyst loadings (e.g., DMAP for esterification). Full characterization (NMR, IR, mass spectrometry) is required to confirm purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Look for characteristic peaks such as the Boc tert-butyl group (δ ~1.4 ppm in 1H NMR; δ ~28 ppm in 13C NMR) and the ester carbonyl (δ ~170 ppm in 13C NMR).
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and thiomorpholine S-C vibrations (~650 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 275.1184 (calculated exact mass). Cross-reference with literature data to validate assignments .

Q. What stability considerations are critical for handling this compound under different storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the Boc group. Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF or DMF). Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) if stored >6 months. Avoid prolonged exposure to acidic/basic conditions to prevent Boc deprotection or ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives at target sites (e.g., enzyme active sites). Modify substituents on the thiomorpholine ring (e.g., introducing electron-withdrawing groups) and analyze steric/electronic effects using DFT calculations (Gaussian 09). Validate predictions with in vitro assays (IC50 measurements) .

Q. What strategies resolve contradictory literature reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity or leaving-group effects. Systematically vary:

  • Solvent : Compare DMSO (polar aprotic) vs. THF (less polar) to assess nucleophilicity.
  • Leaving Groups : Test triflate vs. tosylate derivatives.
  • Kinetic Studies : Use in situ FTIR or 19F NMR to track reaction intermediates. Reconcile data by applying Eyring analysis to compare activation parameters (ΔH‡, ΔS‡) across studies .

Q. What advanced NMR techniques differentiate between stereoisomers in thiomorpholine derivatives synthesized from this compound?

  • Methodological Answer : Use NOESY to detect through-space interactions between the thiomorpholine sulfur and adjacent protons. For enantiomeric resolution, employ chiral shift reagents (e.g., Eu(hfc)3) in 1H NMR or analyze via chiral HPLC (Chiralpak AD-H column). Dynamic NMR (VT-NMR) can reveal ring-flipping barriers in substituted derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

Purity Verification : Re-crystallize the compound and re-measure m.p. using a calibrated apparatus.

Spectral Reproducibility : Compare NMR data acquired at identical field strengths (e.g., 400 MHz) and solvent systems.

Contextual Factors : Check for polymorphic forms (via XRD) or solvent inclusion (TGA). Cross-validate with independent synthesis protocols .

Experimental Design

Q. What controls are essential when testing this compound in catalytic asymmetric reactions?

  • Methodological Answer : Include:

  • Blank Reactions : Omit catalyst to confirm its necessity.
  • Enantiomeric Excess (ee) Calibration : Use chiral GC or HPLC with known standards.
  • Kinetic Profiling : Track conversion vs. time to identify rate-limiting steps.
  • Counterion Effects : Test different catalysts (e.g., Pd(OAc)2 vs. PdCl2) to isolate electronic influences .

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